molecular formula C9H11BrN2O3 B13611697 methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate

methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate

Cat. No.: B13611697
M. Wt: 275.10 g/mol
InChI Key: QSUHOAGFBVUVCF-UHFFFAOYSA-N
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Description

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a bromine atom and an oxazine ring fused with an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate typically involves multi-step organic reactions. One common method includes the bromination of an imidazole precursor followed by cyclization to form the oxazine ring. The final step involves esterification to introduce the methyl acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation can produce imidazole N-oxides .

Scientific Research Applications

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways .

Mechanism of Action

The mechanism of action of methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Biological Activity

Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H11BrN2O3C_9H_{11}BrN_2O_3 and a molecular weight of approximately 275.10 g/mol. The compound features an imidazo and oxazine core structure, which is critical for its biological activity. The presence of a bromo substituent enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of imidazo[4,3-c][1,4]oxazines have shown effectiveness against various bacterial strains. Studies have demonstrated that the structural modifications in such compounds can lead to enhanced antimicrobial potency.

CompoundActivityReference
Methyl 2-{3-bromo-5H,6H-imidazo[4,3-c][1,4]oxazin-1-yl}acetateAntimicrobial
Methyl 2-bromo-5H-imidazo[2,1-c][1,4]oxazineAntimicrobial
Methyl 3-bromo-5H-imidazo[4,3-c][1,4]oxazineAntitumor

Antitumor Activity

The compound also shows promise as an antitumor agent. Its structural similarity to known anticancer drugs suggests potential efficacy in inhibiting tumor growth. Preliminary studies indicate that this compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions followed by esterification processes. Common methods include:

  • Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane to introduce the bromo group.
  • Esterification : Reacting the resulting compound with methyl acetate under acidic conditions to form the final ester product.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A study published in Journal of Medicinal Chemistry reported on the synthesis of various imidazo derivatives and their biological evaluation against cancer cell lines. The findings indicated that structural variations significantly influenced the compounds' cytotoxicity profiles .
  • Another research highlighted the importance of substituent positioning on imidazo compounds for enhancing their antimicrobial activity. It was found that specific modifications could lead to increased efficacy against resistant bacterial strains .

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 2-(3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)acetate

InChI

InChI=1S/C9H11BrN2O3/c1-14-8(13)4-6-7-5-15-3-2-12(7)9(10)11-6/h2-5H2,1H3

InChI Key

QSUHOAGFBVUVCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2COCCN2C(=N1)Br

Origin of Product

United States

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